![molecular formula C19H18O3 B4936054 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It is also known as compound 1 and has been synthesized by several methods.
Mécanisme D'action
The mechanism of action of 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory activities may be mediated through the inhibition of reactive oxygen species and pro-inflammatory cytokines, respectively. It has also been reported to modulate several signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects
Studies have shown that 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one can modulate several biochemical and physiological processes. It has been reported to reduce oxidative stress and inflammation, improve mitochondrial function, and regulate cell cycle and apoptosis. It has also been found to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one in lab experiments is its potential pharmacological properties. It has been shown to exhibit several activities that make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions can be explored for 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. One of the potential areas of research is its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It can also be studied for its potential in the treatment of cancer and other inflammatory disorders. Additionally, further studies can be conducted to investigate its mechanism of action and to optimize its pharmacokinetic properties.
Conclusion
In conclusion, 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one is a chemical compound that has been synthesized by several methods. It has been widely studied for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. Its mechanism of action is not fully understood, but it has been shown to modulate several signaling pathways involved in disease development and progression. While it has several advantages for lab experiments, such as its potential for drug development, it also has limitations such as its low solubility in water. Future research can explore its use in the treatment of various diseases and optimize its pharmacokinetic properties.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one. One of the most common methods involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then treated with 4-hydroxybenzyl bromide to obtain the final product.
Applications De Recherche Scientifique
4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one has been widely studied for its potential pharmacological properties. It has been reported to have antioxidant, anti-inflammatory, and anticancer activities. It has also been found to exhibit neuroprotective effects and to improve cognitive function in animal models.
Propriétés
IUPAC Name |
4-ethyl-7-[(4-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O3/c1-3-15-10-19(20)22-18-11-16(8-9-17(15)18)21-12-14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBUNHFEOXJBJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-7-[(4-methylphenyl)methoxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4935974.png)
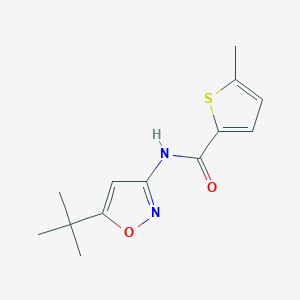
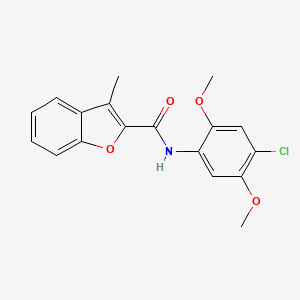
![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)
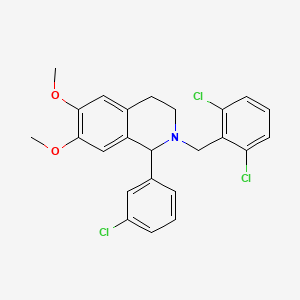
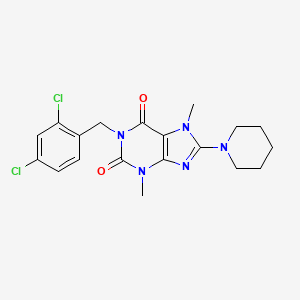
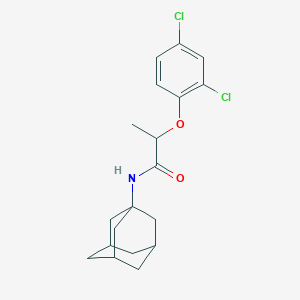
![2-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3-(4-methylphenyl)-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4936034.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4936039.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)
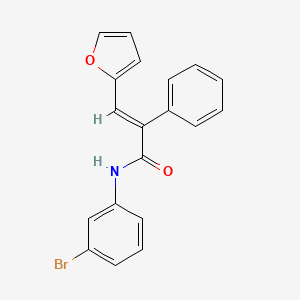
![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)
![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)
![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)